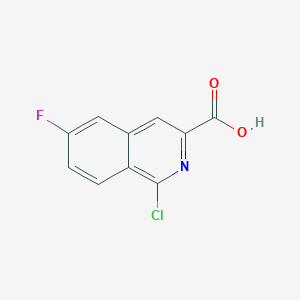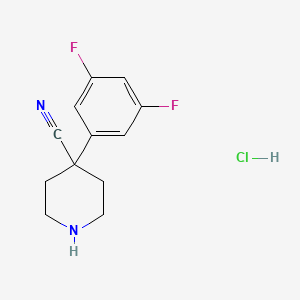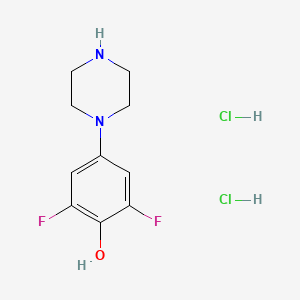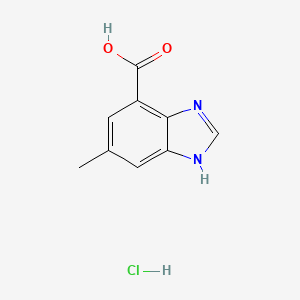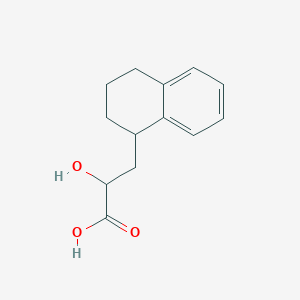
2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid: is a compound with the following chemical structure:
C13H16O3
It belongs to the class of indole derivatives, which are aromatic compounds containing the indole nucleus. The indole scaffold is found in various synthetic drug molecules and natural products. Physically, it is crystalline and colorless, with a specific odor .
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the indole nucleus onto a propanoic acid backbone. Specific methods may vary, but one common approach is the condensation of an appropriate indole derivative with a propanoic acid derivative.
Reaction Conditions:: Reaction conditions typically involve refluxing the reactants in a suitable solvent (such as ethanol or acetic acid) with a catalyst (e.g., sulfuric acid or Lewis acids). The reaction temperature and time depend on the specific reagents used.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Analyse Des Réactions Chimiques
Types of Reactions::
Electrophilic Substitution: Due to the excess π-electrons delocalization, indole readily undergoes electrophilic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
- Electrophilic substitution: Nitric acid, sulfuric acid, or Lewis acids.
- Hydrolysis: Acidic or alkaline hydrolysis conditions.
Major Products:: The major product of electrophilic substitution is the substituted indole derivative. Hydrolysis yields the corresponding carboxylic acid.
Applications De Recherche Scientifique
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its indole scaffold.
Pharmacophore: Serves as a pharmacophore in drug design.
Biological Activity: Investigated for antiviral, anti-inflammatory, anticancer, and antioxidant properties.
Plant Hormone: Indole-3-acetic acid, derived from tryptophan, acts as a plant hormone.
Pharmaceuticals: Potential for drug development.
Agrochemicals: Used in plant growth regulators.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific biological activity. It may interact with cellular receptors, enzymes, or signaling pathways.
Comparaison Avec Des Composés Similaires
While this compound’s uniqueness lies in its tetrahydronaphthalene moiety, other indole derivatives share similar pharmacophores. Notable examples include tryptophan, LSD, and strychnine .
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C13H16O3/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12,14H,3,5-6,8H2,(H,15,16) |
Clé InChI |
MHLBISFYFXKQHR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


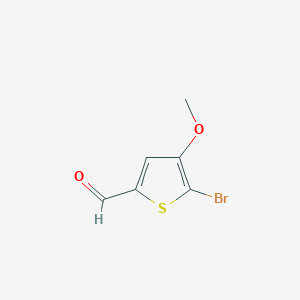
![2-(Benzo[b]thiophen-2-yl)morpholine](/img/structure/B13578788.png)
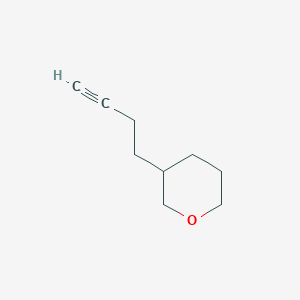
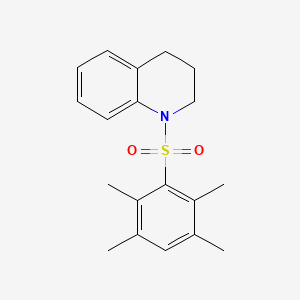


![tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate,Mixtureofdiastereomers](/img/structure/B13578796.png)
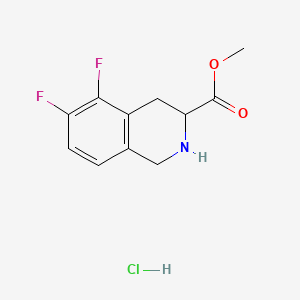
![tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13578802.png)
